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molecular formula CO4-2 B8454579 oxido carbonate CAS No. 34099-49-5

oxido carbonate

Cat. No. B8454579
M. Wt: 76.01 g/mol
InChI Key: MMCOUVMKNAHQOY-UHFFFAOYSA-L
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Patent
US04658001

Procedure details

A glass ampoule having an inner volume of 20 ml was filled with 2.08 g of BPMC (purity 96.0% by weight), 8.0 g of refined styrene, and 0.1 g of benzoyl peroxide (purity 99.8% by weight), displaced with nitrogen gas, and then sealed by fusion. This ampoule was kept immersed in a constant oil bath at 100° C. for one hour. Then, the ampoule was taken out of the bath, cooled, and opened. The reaction product was dropped into 500 ml of methanol and allowed to precipitate therein. The white solid consequently formed was separated by filtration and dried under a vacuum. The product consequently obtained weighed 5.8 g. The active oxygen content of the product was found to be 1.20%. In the infrared absorption spectrum of this product, absorptions by carbonyl group were observed at 1725 and 1795 cm-1 and a characteristic absorption by benzene ring was observed below 1600 cm-1. The data indicate that the white solid was a copolymer formed of styrene structural units and peroxycarbonate structural units. The conditions of copolymerization and the analyses of the produced copolymer are shown in Table 4A and the data on the copolymer's stability of storage are shown in Table 7.
Name
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[CH2:2][CH:3]([C:5]1[C:10]([O:11]C(NC)=O)=[CH:9][CH:8]=[CH:7][CH:6]=1)C.C=CC1C=CC=CC=1.C([O:32][O:33][C:34](=[O:41])C1C=CC=CC=1)(=O)C1C=CC=CC=1.O=O>CO>[CH2:2]=[CH:3][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[C:34]([O:33][O-:32])(=[O:41])[O-:11]

Inputs

Step One
Name
Quantity
2.08 g
Type
reactant
Smiles
CCC(C)C1=CC=CC=C1OC(=O)NC
Name
Quantity
8 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sealed by fusion
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
to precipitate
CUSTOM
Type
CUSTOM
Details
The white solid consequently formed
CUSTOM
Type
CUSTOM
Details
was separated by filtration
CUSTOM
Type
CUSTOM
Details
dried under a vacuum
CUSTOM
Type
CUSTOM
Details
The product consequently obtained
CUSTOM
Type
CUSTOM
Details
a characteristic absorption by benzene ring

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C=CC1=CC=CC=C1
Name
Type
product
Smiles
C([O-])(=O)O[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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